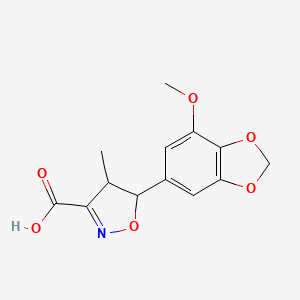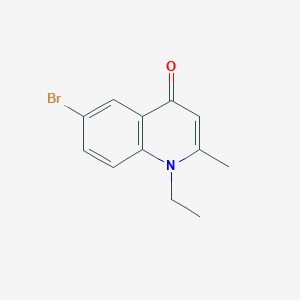![molecular formula C18H23N5O5S B15000682 2-[2-(acetylamino)-2-deoxy-beta-D-glucopyranosyl]-4-(prop-2-en-1-yl)-5-(pyridin-4-yl)-2,4-dihydro-3H-1,2,4-triazole-3-thione](/img/structure/B15000682.png)
2-[2-(acetylamino)-2-deoxy-beta-D-glucopyranosyl]-4-(prop-2-en-1-yl)-5-(pyridin-4-yl)-2,4-dihydro-3H-1,2,4-triazole-3-thione
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
N-[4,5-DIHYDROXY-6-(HYDROXYMETHYL)-2-[4-(PROP-2-EN-1-YL)-3-(PYRIDIN-4-YL)-5-SULFANYLIDENE-4,5-DIHYDRO-1H-1,2,4-TRIAZOL-1-YL]OXAN-3-YL]ACETAMIDE is a complex organic compound that features multiple functional groups, including hydroxyl, sulfanyl, and triazole groups
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of N-[4,5-DIHYDROXY-6-(HYDROXYMETHYL)-2-[4-(PROP-2-EN-1-YL)-3-(PYRIDIN-4-YL)-5-SULFANYLIDENE-4,5-DIHYDRO-1H-1,2,4-TRIAZOL-1-YL]OXAN-3-YL]ACETAMIDE can be achieved through a multi-step synthetic route. The process typically involves the following steps:
Formation of the Triazole Ring: The triazole ring can be synthesized via a cyclization reaction involving a hydrazine derivative and an appropriate alkyne.
Introduction of the Pyridine Group: The pyridine group can be introduced through a nucleophilic substitution reaction.
Formation of the Oxane Ring: The oxane ring can be formed through a cyclization reaction involving a diol and an appropriate electrophile.
Functional Group Modifications: The hydroxyl, sulfanyl, and acetamide groups can be introduced through various functional group transformations.
Industrial Production Methods
Industrial production of this compound would likely involve optimization of the synthetic route to maximize yield and minimize costs. This could include the use of continuous flow reactors, high-throughput screening of reaction conditions, and the development of efficient purification methods.
Analyse Des Réactions Chimiques
Types of Reactions
N-[4,5-DIHYDROXY-6-(HYDROXYMETHYL)-2-[4-(PROP-2-EN-1-YL)-3-(PYRIDIN-4-YL)-5-SULFANYLIDENE-4,5-DIHYDRO-1H-1,2,4-TRIAZOL-1-YL]OXAN-3-YL]ACETAMIDE can undergo various types of chemical reactions, including:
Oxidation: The hydroxyl groups can be oxidized to form carbonyl compounds.
Reduction: The sulfanyl group can be reduced to form a thiol.
Substitution: The pyridine group can undergo nucleophilic or electrophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).
Reduction: Common reducing agents include lithium aluminum hydride (LiAlH₄) and sodium borohydride (NaBH₄).
Substitution: Common reagents include halogenating agents and nucleophiles such as amines and alcohols.
Major Products
The major products formed from these reactions would depend on the specific conditions and reagents used. For example, oxidation of the hydroxyl groups could yield aldehydes or ketones, while reduction of the sulfanyl group could yield a thiol.
Applications De Recherche Scientifique
Chemistry: As a building block for the synthesis of more complex molecules.
Biology: As a potential inhibitor or activator of specific enzymes or biological pathways.
Medicine: As a potential drug candidate for the treatment of various diseases.
Industry: As a precursor for the synthesis of materials with specific properties.
Mécanisme D'action
The mechanism of action of N-[4,5-DIHYDROXY-6-(HYDROXYMETHYL)-2-[4-(PROP-2-EN-1-YL)-3-(PYRIDIN-4-YL)-5-SULFANYLIDENE-4,5-DIHYDRO-1H-1,2,4-TRIAZOL-1-YL]OXAN-3-YL]ACETAMIDE would depend on its specific molecular targets and pathways. For example, if it acts as an enzyme inhibitor, it could bind to the active site of the enzyme and prevent substrate binding. Alternatively, it could interact with specific receptors or signaling pathways to exert its effects.
Comparaison Avec Des Composés Similaires
Similar compounds to N-[4,5-DIHYDROXY-6-(HYDROXYMETHYL)-2-[4-(PROP-2-EN-1-YL)-3-(PYRIDIN-4-YL)-5-SULFANYLIDENE-4,5-DIHYDRO-1H-1,2,4-TRIAZOL-1-YL]OXAN-3-YL]ACETAMIDE include other triazole derivatives, pyridine-containing compounds, and oxane derivatives. These compounds may share similar chemical properties and reactivity but differ in their specific functional groups and applications. The uniqueness of N-[4,5-DIHYDROXY-6-(HYDROXYMETHYL)-2-[4-(PROP-2-EN-1-YL)-3-(PYRIDIN-4-YL)-5-SULFANYLIDENE-4,5-DIHYDRO-1H-1,2,4-TRIAZOL-1-YL]OXAN-3-YL]ACETAMIDE lies in its combination of functional groups, which may confer unique reactivity and biological activity.
Propriétés
Formule moléculaire |
C18H23N5O5S |
|---|---|
Poids moléculaire |
421.5 g/mol |
Nom IUPAC |
N-[(2R,3R,4R,5S,6R)-4,5-dihydroxy-6-(hydroxymethyl)-2-(4-prop-2-enyl-3-pyridin-4-yl-5-sulfanylidene-1,2,4-triazol-1-yl)oxan-3-yl]acetamide |
InChI |
InChI=1S/C18H23N5O5S/c1-3-8-22-16(11-4-6-19-7-5-11)21-23(18(22)29)17-13(20-10(2)25)15(27)14(26)12(9-24)28-17/h3-7,12-15,17,24,26-27H,1,8-9H2,2H3,(H,20,25)/t12-,13-,14-,15-,17-/m1/s1 |
Clé InChI |
JJHZDSDBHZTDEF-DRXUAVOGSA-N |
SMILES isomérique |
CC(=O)N[C@@H]1[C@H]([C@@H]([C@H](O[C@H]1N2C(=S)N(C(=N2)C3=CC=NC=C3)CC=C)CO)O)O |
SMILES canonique |
CC(=O)NC1C(C(C(OC1N2C(=S)N(C(=N2)C3=CC=NC=C3)CC=C)CO)O)O |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


![N-(2,4-difluorophenyl)-4-{[4-(2-methoxyphenyl)-6-(trifluoromethyl)pyrimidin-2-yl]sulfonyl}butanamide](/img/structure/B15000620.png)
![methyl {2,5-dioxo-4-phenyl-7-[4-(propan-2-yloxy)phenyl]-4,5,6,7-tetrahydro[1,3]thiazolo[4,5-b]pyridin-3(2H)-yl}acetate](/img/structure/B15000624.png)
![6-butyl-8-(2-hydroxyethyl)-1,3-dimethyl-7-phenyl-1H-imidazo[2,1-f]purine-2,4(3H,8H)-dione](/img/structure/B15000625.png)
![3-Nitro-2-[(5-phenyl-1,3,4-oxadiazol-2-yl)sulfanyl]pyridine](/img/structure/B15000629.png)
![2-(allylamino)-8-amino-3-cyano-5-oxo-6-(4-pyridyl)-4,6-dihydro-5H-pyrano[2,3-d]thieno[3,2-b]pyridin-7-yl cyanide](/img/structure/B15000630.png)
![4-methoxy-N-[5-oxo-2-phenyl-1-propyl-4-(trifluoromethyl)-4,5-dihydro-1H-imidazol-4-yl]benzamide](/img/structure/B15000631.png)
![5-amino-2-(2-chlorophenyl)-N-(4-chlorophenyl)-4-methylthieno[2,3-d]pyrimidine-6-carboxamide](/img/structure/B15000640.png)
![4-cyclohexyl-12,12-dimethyl-6-phenacyl-11-oxa-8-thia-4,6-diazatricyclo[7.4.0.02,7]trideca-1(9),2(7)-diene-3,5-dione](/img/structure/B15000643.png)

![N',N'-diethyl-N-(12-ethyl-12-methyl-5-methylsulfanyl-11-oxa-8-thia-4,6-diazatricyclo[7.4.0.02,7]trideca-1(9),2,4,6-tetraen-3-yl)ethane-1,2-diamine](/img/structure/B15000654.png)
![3-[3-(4-chlorophenyl)-1,2,4-oxadiazol-5-yl]-N-(2,6-difluorophenyl)propanamide](/img/structure/B15000660.png)

![N-(2,3-dihydro-1,4-benzodioxin-6-yl)-3-methyl-7H-[1,2,4]triazolo[3,4-b][1,3,4]thiadiazin-6-amine](/img/structure/B15000671.png)
![4-{[3-(5-Phenylfuran-2-yl)propanoyl]amino}benzoic acid](/img/structure/B15000678.png)
